molecular formula C28H38O6 B15144479 Desisobutyryl ciclesonide-d11

Desisobutyryl ciclesonide-d11

Cat. No.: B15144479
M. Wt: 481.7 g/mol
InChI Key: OXPLANUPKBHPMS-VFCFKYEJSA-N
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Description

Desisobutyryl ciclesonide-d11 is a deuterium-labeled derivative of desisobutyryl ciclesonide, which is an active metabolite of ciclesonide. Ciclesonide is a glucocorticoid used primarily for the treatment of asthma and allergic rhinitis. The deuterium labeling in this compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound .

Preparation Methods

The synthesis of desisobutyryl ciclesonide-d11 involves the incorporation of deuterium atoms into the desisobutyryl ciclesonide molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route may include steps such as esterification, reduction, and purification using techniques like liquid chromatography .

Chemical Reactions Analysis

Desisobutyryl ciclesonide-d11 undergoes various chemical reactions, including:

Scientific Research Applications

Desisobutyryl ciclesonide-d11 is widely used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. Its deuterium labeling allows for precise tracking and quantification in biological systems using techniques like mass spectrometry. This compound is also used to study the metabolic pathways and bioavailability of ciclesonide in various tissues .

Mechanism of Action

Desisobutyryl ciclesonide-d11, like its parent compound ciclesonide, exerts its effects by binding to glucocorticoid receptors. This binding inhibits the infiltration of leukocytes at inflammation sites, interferes with inflammatory mediators, and suppresses humoral immune responses. The active metabolite, desisobutyryl ciclesonide, has a high affinity for glucocorticoid receptors, leading to potent anti-inflammatory effects .

Comparison with Similar Compounds

Desisobutyryl ciclesonide-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C28H38O6

Molecular Weight

481.7 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25?,26-,27-,28+/m0/s1/i3D2,4D2,5D2,6D2,7D2,16D

InChI Key

OXPLANUPKBHPMS-VFCFKYEJSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)CO)C)O)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O

Origin of Product

United States

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